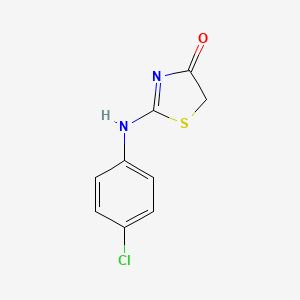

2-(4-chloroanilino)-1,3-thiazol-4-one

Description

2-(4-Chloroanilino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 4-chloroanilino group and a ketone at position 4. Syntheses of analogous thiazol-4-one derivatives often involve cyclization reactions between thiourea intermediates and α-halo ketones or esters, as seen in the preparation of structurally related compounds (e.g., 2-(4-methoxyanilino)-1,3-thiazol-4-one) . Tautomerism between the thiazol-4-one and its enolic form may occur, affecting its chemical behavior and crystallographic properties .

Properties

IUPAC Name |

2-(4-chloroanilino)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOJRPBYFPIFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroanilino)-1,3-thiazol-4-one typically involves the reaction of 4-chloroaniline with a thiazole derivative. One common method is the cyclization of 4-chloroaniline with thiourea in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of 2-(4-chloroanilino)-1,3-thiazol-4-one may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents used in the reaction are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloroanilino)-1,3-thiazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The chlorine atom in the 4-chloroaniline group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-1,3-thiazol-4-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Positional Isomerism: 4-Chloro vs. 2-Chloro Substituents

- This positional change may alter solubility and biological target interactions due to differences in electronic distribution .

- 2-(4-Fluoroanilino) Derivatives (): Substituting chlorine with fluorine (e.g., 5-[(3-chlorophenyl)methyl]-2-(4-fluoroanilino)-1,3-thiazol-4-one) reduces electron-withdrawing effects while maintaining similar steric profiles. Fluorine’s higher electronegativity may enhance hydrogen-bonding capacity, influencing crystallization patterns .

Extended Aromatic Systems

Substituent Variation on the Thiazole Ring

Position 5 Modifications

- This substitution may enhance electrophilic reactivity, making the compound a candidate for further functionalization .

- 5-(3-Methoxy-2-Phenylmethoxyphenyl)methylidene (): Bulky substituents at position 5 can disrupt crystallinity, as seen in derivatives with non-planar conformations. Such modifications may impact bioavailability by altering melting points and solubility .

Heterocycle Core Modifications

- Thiadiazole vs. Thiazole (): Replacing the thiazole with a 1,3,4-thiadiazole ring (e.g., 3-[5-(4-chloroanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one) increases nitrogen content, altering hydrogen-bonding capacity and redox properties. Thiadiazoles often exhibit enhanced thermal stability and antimicrobial activity compared to thiazoles .

- Indenone Derivatives (): Compounds like 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one replace the thiazole with a fused bicyclic system, significantly increasing molecular weight and complexity. Such changes may broaden pharmacological activity but complicate synthesis .

Key Research Findings and Data

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.